D-Lyxose phenylosazone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

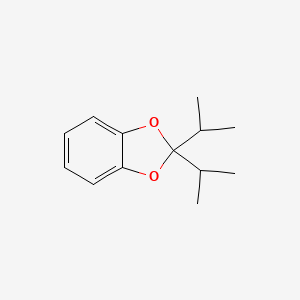

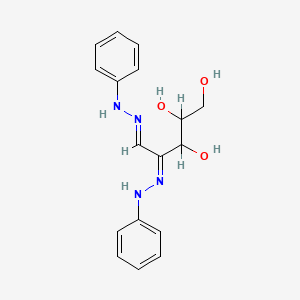

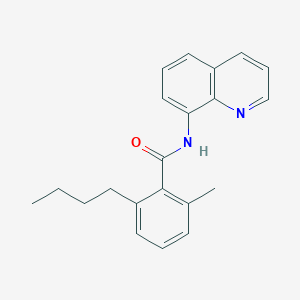

D-Lyxose phenylosazone: is a crystalline derivative formed from the reaction between D-Lyxose, a rare sugar, and phenylhydrazine. This compound is part of a broader class of osazones, which are used in carbohydrate chemistry to identify and differentiate between various sugars based on their crystalline structures.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of D-Lyxose phenylosazone involves the reaction of D-Lyxose with phenylhydrazine. The reaction typically requires three moles of phenylhydrazine for every mole of D-Lyxose. The process begins with the formation of a phenylhydrazone, followed by further reaction with additional phenylhydrazine to form the osazone. The reaction is usually carried out under mild conditions, often at room temperature or slightly elevated temperatures, and the product crystallizes out of the reaction mixture .

Industrial Production Methods: While the industrial production of this compound is not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing crystallization techniques to isolate the product.

Chemical Reactions Analysis

Types of Reactions: D-Lyxose phenylosazone primarily undergoes reactions typical of osazones. These include:

Oxidation: The formation of the osazone itself involves an oxidation step where the alpha-carbon of the sugar is oxidized.

Reduction: While not commonly reduced, the phenylhydrazone intermediates can be reduced back to the original sugar under specific conditions.

Substitution: The phenyl groups in the osazone can potentially be substituted under certain conditions, although this is less common.

Common Reagents and Conditions:

Oxidation: Phenylhydrazine is the primary reagent used in the formation of osazones.

Reduction: Sodium borohydride or other mild reducing agents can be used to reduce phenylhydrazones.

Substitution: Specific catalysts and conditions would be required for substitution reactions, depending on the desired product.

Major Products Formed: The major product of the reaction between D-Lyxose and phenylhydrazine is this compound. Other minor products may include unreacted D-Lyxose and phenylhydrazine derivatives.

Scientific Research Applications

Chemistry: D-Lyxose phenylosazone is used in carbohydrate chemistry to identify and differentiate between various sugars. The crystalline structure of osazones provides a unique fingerprint that can be used for this purpose .

Biology and Medicine: While this compound itself may not have direct applications in biology and medicine, the study of its formation and properties contributes to a broader understanding of sugar chemistry, which is relevant in various biological processes and medical applications.

Industry: In the food and pharmaceutical industries, understanding the properties and reactions of sugars and their derivatives, such as osazones, is crucial for the development of new products and processes.

Mechanism of Action

The formation of D-Lyxose phenylosazone involves the reaction of the aldehyde group of D-Lyxose with phenylhydrazine to form a phenylhydrazone. This intermediate then reacts with additional phenylhydrazine to form the osazone. The mechanism involves the oxidation of the alpha-carbon and the formation of a bis-phenylhydrazone structure .

Comparison with Similar Compounds

- D-Glucose phenylosazone

- D-Mannose phenylosazone

- D-Fructose phenylosazone

Uniqueness: D-Lyxose phenylosazone is unique due to the specific structure of D-Lyxose, which differs from other sugars like D-Glucose, D-Mannose, and D-Fructose. This uniqueness is reflected in the crystalline structure of the osazone, which can be used to identify D-Lyxose specifically .

Properties

CAS No. |

5934-40-7 |

|---|---|

Molecular Formula |

C17H20N4O3 |

Molecular Weight |

328.4 g/mol |

IUPAC Name |

(4E,5E)-4,5-bis(phenylhydrazinylidene)pentane-1,2,3-triol |

InChI |

InChI=1S/C17H20N4O3/c22-12-16(23)17(24)15(21-20-14-9-5-2-6-10-14)11-18-19-13-7-3-1-4-8-13/h1-11,16-17,19-20,22-24H,12H2/b18-11+,21-15+ |

InChI Key |

IKUNLGFTFBMATL-ITJRQFMXSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)N/N=C/C(=N\NC2=CC=CC=C2)/C(C(CO)O)O |

Canonical SMILES |

C1=CC=C(C=C1)NN=CC(=NNC2=CC=CC=C2)C(C(CO)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2'-Methoxy-5-nitro-[3,3'-bipyridin]-6-amine](/img/structure/B14138841.png)

![2-hydroxy-N'-[(E)-quinolin-8-ylmethylidene]benzohydrazide](/img/structure/B14138858.png)